Uracil, 6-acetamido-
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Overview
Description
Uracil, 6-acetamido- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA This compound is characterized by the presence of an acetamido group at the 6th position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetamido-uracil typically involves the introduction of an acetamido group to the uracil molecule. One common method is the reaction of uracil with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 6-acetamido-uracil .
Industrial Production Methods
Industrial production of 6-acetamido-uracil follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-acetamido-uracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups replacing the acetamido group .
Scientific Research Applications
6-acetamido-uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in nucleic acid metabolism and its potential as a mutagen.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-acetamido-uracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations and inhibition of cell proliferation. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and thymidylate synthase .
Comparison with Similar Compounds
Similar Compounds
Uracil: The parent compound, found in RNA.
5-Fluorouracil: A well-known anticancer drug.
6-Methyluracil: Another derivative with different biological activities
Uniqueness
6-acetamido-uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid metabolism makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
32970-34-6 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)7-4-2-5(11)9-6(12)8-4/h2H,1H3,(H3,7,8,9,10,11,12) |
InChI Key |
VJRNRSHGUUZQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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